![molecular formula C24H32N2O5S B2748306 N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893097-70-6](/img/structure/B2748306.png)
N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic compound that contains several functional groups and structural features. It has a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has several other functional groups attached to this ring, including a carboxamide group and a benzamido group.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups and structural features. Thiophene derivatives can participate in a variety of reactions, including condensation reactions .Applications De Recherche Scientifique
Antiproliferative Activity
Research has highlighted the antiproliferative activity of similar compounds in the context of cancer treatment. For instance, benzamides and dipeptide-coupled benzamides have been synthesized and tested for their cytotoxic activities against cancer cell lines, including breast MCF-7 and liver A549 cancer cell lines. These compounds have shown potent cytotoxic activity, indicating their potential as anti-cancer agents. Compounds with high binding affinity toward human σ1 receptors exhibited notable cytotoxic activities, suggesting a promising avenue for designing new potent σ1 receptor agonists with anti-cancer activity (Youssef, El-Moneim, Fathalla, & Nafie, 2020).
Antibacterial and Antifungal Activity
Another area of application is the synthesis of novel compounds with significant antibacterial and antifungal activities. Studies have synthesized and tested various compounds for their activity against pathogenic strains such as Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as the fungus Candida albicans. Some compounds exhibited activities comparable to established antibiotics and antifungals, highlighting their potential as new therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Synthesis and Molecular Docking
The compound has also been the focus of synthesis and molecular docking studies aimed at understanding its interaction with biological targets. For instance, the design and synthesis of related benzamides have been performed to explore their binding energies and interactions with specific receptors, providing insights into their potential therapeutic applications. These studies often include in silico modeling to predict physicochemical properties and drug-likeness scores, contributing to the development of compounds with optimized therapeutic profiles (Fresneda, Bleda, Sánz, & Molina, 2007).
Development of Antimycobacterial Agents
Research into developing antimycobacterial agents has also utilized similar compounds, focusing on synthesizing derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. These studies aim to identify compounds with potent antimycobacterial activity, which could serve as leads for developing new treatments for tuberculosis. Such efforts underscore the compound's potential in contributing to global health challenges by providing a basis for novel antimycobacterial therapies (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-5-29-17-13-15(14-18(30-6-2)21(17)31-7-3)22(27)26-24-20(23(28)25-4)16-11-9-8-10-12-19(16)32-24/h13-14H,5-12H2,1-4H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSHCGMINGFLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide](/img/structure/B2748223.png)
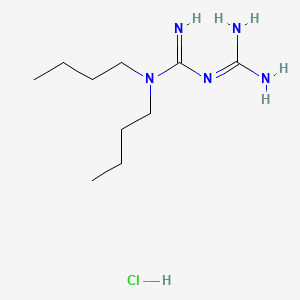
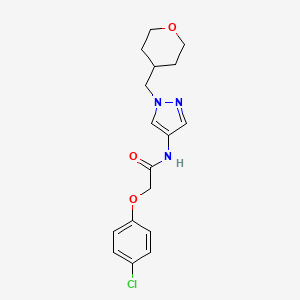

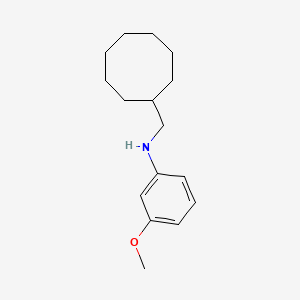
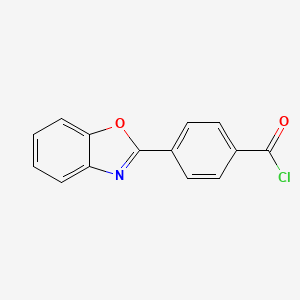
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2748236.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
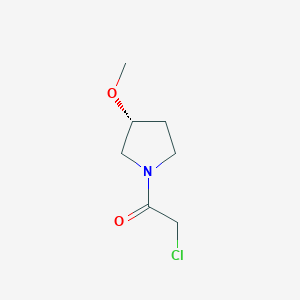
![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)
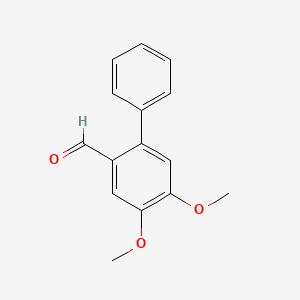
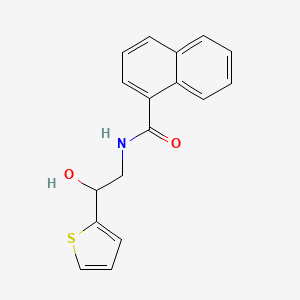
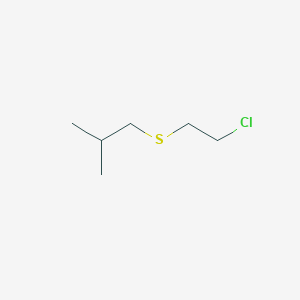
![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2748246.png)
